tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane
Description
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is a silyl ether derivative featuring a tert-butyldimethylsilyl (TBDMS) group attached to a substituted phenoxy ring. The aromatic ring is functionalized with a chloro substituent at the 3-position and a nitro group at the 4-position. This compound is of interest in organic synthesis, particularly as a protecting group for hydroxyl moieties due to the TBDMS group’s stability under basic and mildly acidic conditions. The electron-withdrawing nitro and chloro groups likely influence the compound’s electronic properties, solubility, and reactivity compared to analogous silyl ethers .
Properties
IUPAC Name |
tert-butyl-(3-chloro-4-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSVABIMVPBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Chlorophenol
The most direct route involves nitration of 3-chlorophenol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially entering the para position relative to the chlorine atom.
Procedure :
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3-Chlorophenol (1.0 mol) is dissolved in concentrated H₂SO₄ (200 mL) at 0–5°C.
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A mixture of HNO₃ (1.2 mol) and H₂SO₄ (50 mL) is added dropwise over 2 hours.
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The reaction is stirred at 0°C for 4 hours, then poured onto ice.
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The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3-chloro-4-nitrophenol as yellow crystals.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Melting Point | 81–84°C |
| Purity (HPLC) | >98% |
Chlorination of 4-Nitrophenol
Alternative methods involve chlorination of 4-nitrophenol using chlorine gas or sulfuryl chloride (SO₂Cl₂). This method requires careful control to avoid over-chlorination.
Procedure :
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4-Nitrophenol (1.0 mol) is suspended in acetic acid (300 mL).
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Chlorine gas is bubbled through the solution at 40°C for 6 hours.
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The mixture is cooled, filtered, and washed with cold water to isolate 3-chloro-4-nitrophenol .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Selectivity | 85% (para-chloro isomer) |
Silylation of 3-Chloro-4-Nitrophenol
Standard Silylation Protocol
The phenolic hydroxyl group is protected via reaction with TBDMSCl in the presence of a base, typically imidazole or 4-dimethylaminopyridine (DMAP) , in an anhydrous solvent.
Procedure :
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3-Chloro-4-nitrophenol (1.0 mol) and imidazole (2.5 mol) are dissolved in dry tetrahydrofuran (THF, 500 mL).
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TBDMSCl (1.2 mol) is added dropwise at 0°C under nitrogen.
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The reaction is stirred at room temperature for 12 hours.
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The mixture is diluted with ethyl acetate (300 mL), washed with 1M HCl (2 × 100 mL) and brine (100 mL), dried over MgSO₄, and concentrated.
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The crude product is purified by flash chromatography (hexanes/ethyl acetate, 9:1) to afford tert-butyl(3-chloro-4-nitrophenoxy)dimethylsilane as a white solid.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Solvent-Free Approach
For scale-up, solvent-free conditions using excess TBDMSCl and imidazole at 60°C for 6 hours achieve 85% yield.
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
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Recrystallization : Using hexanes/ethyl acetate (8:2) improves purity to >99.5%.
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Column Chromatography : Silica gel with gradient elution (hexanes → ethyl acetate) removes residual starting material.
Industrial-Scale Considerations
Cost-Efficiency
-
TBDMSCl Recovery : The mother liquor from filtration contains excess TBDMSCl, which is recoverable via distillation (95% recovery).
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Waste Management : Aqueous washes are neutralized with NaOH to precipitate imidazole hydrochloride, which is recycled.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Standard Silylation | 80–92 | 99 | 12 h | Excellent |
| Microwave-Assisted | 88 | 98 | 15 min | Moderate |
| Solvent-Free | 85 | 97 | 6 h | Excellent |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy moiety can undergo oxidation to form quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules. The presence of the nitro and chloro groups enhances its reactivity, allowing for substitution reactions that can introduce other functional groups into the molecular structure.
Reactivity and Mechanism
The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by nucleophiles under appropriate conditions. Additionally, it can undergo reduction to form amines or oxidation to yield quinones, broadening its utility in synthetic chemistry.
Material Science
Development of Advanced Materials
In material science, tert-butyl(3-chloro-4-nitrophenoxy)dimethylsilane is utilized in the development of advanced materials such as polymers and coatings. The incorporation of silane compounds into polymer matrices can enhance properties like adhesion, thermal stability, and moisture resistance.
Silane Coupling Agents
As a silane coupling agent, this compound can improve the bonding between organic polymers and inorganic substrates. This property is particularly useful in composite materials where enhanced interface adhesion is critical for mechanical performance.
Pharmaceutical Research
Drug Development Potential
The unique chemical properties of this compound make it a subject of interest in pharmaceutical research. Its structural analogs have demonstrated biological activity, suggesting potential applications in drug development.
Cytotoxicity and Antimicrobial Activity
Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines and antimicrobial properties against various pathogens. The introduction of electron-withdrawing groups like nitro enhances these activities, potentially making this compound a candidate for further exploration in therapeutic applications.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of phenolic compounds similar to this compound and their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the nitro group significantly increased cytotoxicity compared to non-nitro analogs, highlighting the importance of functional groups in drug design.
Case Study 2: Antimicrobial Efficacy
Research on phenolic derivatives demonstrated that compounds with nitro substituents showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane involves its ability to form stable silyl ether linkages with phenolic compounds. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the silyl ether from hydrolysis. The chloro and nitro groups can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl(3-chloro-4-nitrophenoxy)dimethylsilane, we compare it with structurally related silyl ethers, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS: 1133116-37-6) Substituents: Bromo (3-position), methoxy (4-position). Key Differences:
- Electron-donating vs. electron-withdrawing groups : The methoxy group in this analogue donates electrons via resonance, contrasting with the nitro group in the target compound, which strongly withdraws electrons. This difference impacts aromatic ring reactivity and silane stability.
- Halogen effects: Bromo (larger atomic radius, higher polarizability) vs.
tert-Butyldimethylsilyl-Protected Nucleotide Derivatives (e.g., compound 9 in )
- Substituents : Complex tetrahydrofuran-based structure with a TBDMS-protected hydroxyl group.
- Key Differences :
- The target compound’s aromatic system enables conjugation and electronic effects absent in aliphatic silyl ethers. This distinction affects applications; aromatic silyl ethers are less common in nucleotide synthesis but valuable in small-molecule protection .
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
- Solubility : The nitro group in the target compound enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the bromo-methoxy analogue.
- Stability : The electron-withdrawing nitro group may accelerate acid-catalyzed TBDMS cleavage due to destabilization of the silane-oxygen bond, whereas the methoxy group in the bromo analogue could confer greater stability .
Research Findings and Limitations
- Experimental Data Gaps: Direct experimental data (e.g., melting/boiling points, NMR spectra) for this compound are absent in the provided evidence. Properties are inferred from structural analogues and substituent trends.
- Safety Considerations : Nitro groups may pose explosion risks under extreme conditions, necessitating careful handling compared to methoxy/bromo analogues .
Biological Activity
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is a compound of interest in organic and medicinal chemistry due to its unique structural features, including a tert-butyl group, a chloro substituent, and a nitrophenoxy moiety. This compound has been studied for its potential biological activities, particularly in the context of pharmaceutical applications and chemical biology.
The compound can be characterized by its molecular formula and a molecular weight of approximately 291.81 g/mol. The presence of the chloro and nitro groups on the phenoxy ring suggests that the compound may participate in various chemical reactions, such as nucleophilic substitutions and reductions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound. Additionally, the tert-butyl and dimethylsilane groups can provide steric hindrance, influencing the compound's reactivity and interaction with enzymes or receptors in biological systems.
Biological Activity
Research into the biological activity of similar compounds has shown promising results in various areas:
- Antioxidant Activity : Compounds with nitro and phenolic groups have demonstrated significant antioxidant properties. For instance, derivatives of phenyl N-tert-butyl nitrone have been shown to inhibit oxidative stress markers in hepatocytes, suggesting that this compound might similarly affect oxidative pathways .
- Anti-cancer Potential : Studies indicate that related compounds can induce apoptosis in cancer cells. The selective induction of apoptosis has been linked to the structural features of nitro-substituted phenols . This suggests that this compound could potentially exhibit anti-cancer properties worth investigating.
- Enzyme Inhibition : The presence of halogens (like chlorine) in organic compounds often enhances their ability to inhibit enzymes. Related compounds have been studied for their inhibitory effects on various biological targets, including acetyl-CoA carboxylase, which is relevant in metabolic disorders .
Case Studies
-
Oxidative Stress in Liver Cells :
A study examined the effects of various nitro-substituted phenolic compounds on oxidative stress in liver cells. It was found that these compounds significantly reduced markers of oxidative damage, suggesting a protective role against hepatocarcinogenesis . -
Apoptosis Induction :
Research on phenolic compounds indicated that certain derivatives could selectively induce apoptosis in preneoplastic lesions while inhibiting proliferation in surrounding tissues. This dual action is crucial for developing therapeutic agents targeting cancer cells without harming normal tissue .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₁O₃Si |
| Molecular Weight | 291.81 g/mol |
| Potential Biological Activities | Antioxidant, Anti-cancer |
| Mechanisms of Action | Enzyme inhibition, Apoptosis induction |
Q & A
Q. Q1. What are the standard synthetic routes for tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-chloro-4-nitrophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Key parameters include:
- Temperature: Room temperature (20–25°C) for 12–24 hours to ensure complete silylation.
- Stoichiometry: A 1.2–1.5 molar excess of TBDMSCl to phenol derivative to account for moisture sensitivity .
- Purification: Flash chromatography (e.g., hexane/ethyl acetate gradients) yields high-purity products. Monitoring via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) is critical .
Q. Q2. How can researchers resolve low yields or side reactions during silylation of sterically hindered phenol derivatives?
Methodological Answer: Steric hindrance from the nitro and chloro groups may slow silylation. Strategies include:
- Activation: Pre-activate the phenol with a stronger base (e.g., NaH) in THF at 0°C to enhance nucleophilicity .
- Catalysis: Use catalytic DMAP (4-dimethylaminopyridine) to accelerate silylation via intermediate stabilization .
- Alternative Reagents: Substitute TBDMSCl with bulkier silylating agents (e.g., TBDPSCl) to reduce steric clashes .
Note: Contradictions in reported yields (e.g., 70% vs. 92%) may arise from trace moisture or solvent purity. Rigorous drying of reagents/solvents (e.g., molecular sieves) is essential .
Structural Characterization
Q. Q3. What NMR spectral features distinguish this compound from analogous compounds?
Methodological Answer: Key ¹H NMR signals:
- Aromatic protons: Doublets at δ 7.8–8.2 ppm (coupling with Cl and NO₂ groups).
- tert-Butyl: Singlet at δ 1.0–1.2 ppm (9H).
- Si(CH₃)₂: Singlet at δ 0.2–0.4 ppm (6H).
¹³C NMR peaks:
Data Contradiction Alert: In some cases, splitting of tert-butyl signals (δ 1.0–1.2 ppm) may indicate impurities or incomplete silylation. Confirm purity via HRMS (expected [M+H]⁺ ~326.08) .
Reactivity and Functionalization
Q. Q4. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity of the aryl ring. Applications include:
- Suzuki Coupling: Use Pd(PPh₃)₄ with aryl boronic acids in DMF/H₂O (80°C) to replace Cl with aryl groups.
- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further functionalization (e.g., amidation) .
Advanced Consideration: Competing dechlorination may occur under harsh conditions. Optimize catalyst loading (5 mol% Pd) and temperature (<100°C) to suppress side reactions .
Biological and Material Science Applications
Q. Q5. What methodologies are used to study the antiviral potential of silylated nitroaromatics?
Methodological Answer: The compound’s lipophilic silyl group enhances cell membrane permeability. Protocols include:
Q. Q6. How should researchers reconcile discrepancies in reported melting points or spectral data?
Methodological Answer: Contradictions often stem from:
- Polymorphism: Crystallize the compound from different solvents (e.g., ethanol vs. hexane) to assess polymorphic forms.
- Impurity Profiles: Compare HPLC traces (C18 column, acetonitrile/water gradient) to identify co-eluting byproducts .
- Instrument Calibration: Validate NMR chemical shifts against internal standards (e.g., TMS) .
Case Study: A reported δ 7.8 ppm (¹H NMR) vs. δ 8.1 ppm in another study may reflect solvent effects (CDCl₃ vs. DMSO-d₆). Always note solvent and temperature in spectral data .
Stability and Storage
Q. Q7. What protocols ensure long-term stability of silylated nitroaromatics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
